7-Methyljuglone
Overview
Description
7-Methyljuglone (7-MJ) is a hydroxy-1,4-naphthoquinone . It is a natural product found in Drosera burmannii, Diospyros maritima, and other organisms . This compound is a biologically active naphthoquinone, with a molecular weight of 188 g/mol .
Synthesis Analysis
The synthesis of 7-Methyljuglone involves a regioselective process via the construction of fused polycyclic systems . The key steps of the strategy involved Stobbe condensation of 2,5-dimethoxy benzaldehyde with diethyl succinate, intramolecular cyclization, reduction, acid-facilitated debenzylation, and further cerium (IV) ammonium nitrate-mediated oxidation .Molecular Structure Analysis
The molecular formula of 7-Methyljuglone is C11H8O3 . The IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione .Chemical Reactions Analysis
7-Methyljuglone has been characterized as a key intermediate in the preparation of natural naphthoquinones and anthraquinones .Physical And Chemical Properties Analysis
The molecular weight of 7-Methyljuglone is 188.18 g/mol . The XLogP3 value is 2.3 .Scientific Research Applications
Enhancing Antituberculous Drug Efficacy
7-Methyljuglone has been identified as a compound that can enhance the efficacy of antituberculous drugs. Research demonstrated that combinations of 7-methyljuglone with isoniazid or rifampicin led to a significant reduction in the minimum inhibitory concentration of each compound against Mycobacterium tuberculosis. This suggests a synergistic interaction, indicating 7-methyljuglone's potential as an anti-tuberculous agent that could augment existing tuberculosis treatments (Bapela et al., 2006).
Broad Pharmacological Activities
A comprehensive review of 7-Methyljuglone highlighted its wide range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This positions 7-Methyljuglone as a versatile compound for further research and development in various therapeutic areas (Mbaveng & Kuete, 2014).
Intracellular Activity Against Mycobacterium tuberculosis
7-Methyljuglone has shown significant intracellular and extracellular inhibition of Mycobacterium tuberculosis, outperforming standard antituberculosis drugs like streptomycin and ethambutol in laboratory settings. Its efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis highlights its potential as a lead compound for antituberculosis drug development (Lall et al., 2005).
Sedative-Hypnotic Activity
7-Methyljuglone isolated from Diospyros lotus has demonstrated sedative-hypnotic activity in animal studies, suggesting its potential for developing new pharmaceutical applications for anxiety and sleep disorders. Its mechanism of action appears to involve GABAA neurotransmission, which is key in regulating sleep and mood (Rauf et al., 2017).
Antimycobacterial and Antioxidant Derivatives
The antimycobacterial efficacy of 7-Methyljuglone derivatives against Mycobacterium tuberculosis has been explored, with some compounds identified as subversive substrates for mycothiol disulfide reductase. This research underscores the chemical versatility of 7-Methyljuglone and its derivatives for targeting multiple biological pathways, potentially leading to novel antimycobacterial therapies (Mahapatra et al., 2007).
Cytotoxicity Against Cancer Cell Lines
Synthesized derivatives of 7-Methyljuglone have been evaluated for their cytotoxic effects on various human cancer cell lines, demonstrating significant anticancer activity. This research highlights the potential of 7-Methyljuglone derivatives as candidates for cancer therapy, with some derivatives showing enhanced activity compared to the parent compound (Kishore et al., 2014).
Safety And Hazards
Future Directions
7-Methyljuglone has demonstrated in vitro cytotoxicity against various cancerous and non-cancerous cell lines . Therefore, the potential of poly- (lactide-co-glycolide) nanoparticles as a delivery system, which has been shown to decrease in vitro cytotoxicity, is being explored . This compound could serve as the start point for future research and valorization accomplishments .
properties
IUPAC Name |
5-hydroxy-7-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSCVSONBBWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163824 | |
Record name | Ramentaceone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyljuglone | |
CAS RN |
14787-38-3 | |
Record name | Ramentaceone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14787-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramentaceone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyljuglone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ramentaceone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMENTACEONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3RW9P6DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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